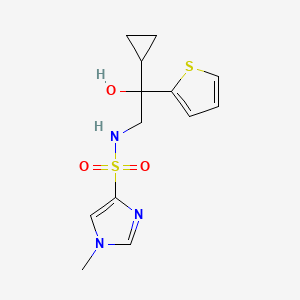
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H17N3O3S2 and its molecular weight is 327.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth review of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₃H₁₇N₃O₃S
- Molecular Weight : 295.36 g/mol
- CAS Number : 1788541-74-1
The compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring is known for its role in modulating biological pathways, which can lead to anti-inflammatory and anticancer effects. The sulfonamide group enhances the compound's ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets, facilitating its therapeutic effects .
Anticancer Activity
Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
The compound's mechanism in these studies often involves the induction of apoptosis and cell cycle arrest at the G0-G1 phase, indicating a potential for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Studies have shown that similar imidazole derivatives exhibit significant analgesic activity comparable to standard anti-inflammatory drugs like diclofenac . The binding affinity of these compounds with COX enzymes suggests that they may inhibit inflammatory pathways effectively.
Case Studies
- Study on Anticancer Efficacy : A comprehensive study evaluated various imidazole derivatives, including our compound, against multiple cancer cell lines. The results indicated that modifications in the imidazole structure significantly affect the cytotoxicity and selectivity towards cancer cells .
- Mechanistic Insights : Molecular docking studies have revealed that this compound binds effectively to COX-2 receptors, demonstrating a potential pathway for its anti-inflammatory activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Imidazole Ring : Starting from appropriate precursors, the imidazole ring is synthesized via cyclization reactions.
- Sulfonamide Formation : The introduction of the sulfonamide group is achieved through nucleophilic substitution reactions involving sulfonyl chlorides.
- Final Modifications : Cyclopropyl and thiophene groups are introduced through subsequent reactions such as cyclopropanation and thiophene synthesis .
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-16-7-12(14-9-16)21(18,19)15-8-13(17,10-4-5-10)11-3-2-6-20-11/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHRMAUOWQNUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













